Voriconazole N-Oxide

Übersicht

Beschreibung

Voriconazole N-Oxide is a metabolite of Voriconazole, a broad-spectrum triazole antifungal medication. Voriconazole is widely used to treat serious fungal infections, particularly in immunocompromised patients. This compound is formed through the N-oxidation of Voriconazole and is known to play a role in the pharmacokinetics and potential hepatotoxicity of Voriconazole .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Voriconazole N-Oxide is synthesized through the N-oxidation of Voriconazole. This process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through chromatographic techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Voriconazole N-Oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

VNO plays a vital role in understanding the pharmacokinetics of voriconazole. Studies have shown that VNO accounts for over 70% of the circulating metabolites in plasma, making it an essential marker for assessing drug metabolism and therapeutic efficacy.

- Population Pharmacokinetic Models : Research has established population pharmacokinetic models that include both voriconazole and VNO to evaluate how genetic polymorphisms (e.g., CYP2C19) influence drug metabolism. A study involving 78 patients demonstrated that variations in CYP2C19 significantly affected voriconazole pharmacokinetics, with implications for dosing regimens tailored to individual genetic profiles .

- Saturation Metabolism : The metabolic process converting voriconazole to VNO can become saturated at clinical doses, highlighting the need for careful monitoring of plasma concentrations to avoid subtherapeutic levels. This saturation can lead to nonlinear pharmacokinetics, complicating dosage adjustments .

Therapeutic Drug Monitoring (TDM)

VNO is increasingly recognized as a valuable component in TDM for voriconazole therapy. By measuring VNO levels alongside voriconazole concentrations, clinicians can gain insights into a patient's metabolic capacity and adjust dosages accordingly.

- Metabolic Ratio (MR) : The MR of VNO to voriconazole has been proposed as a predictive marker for therapeutic outcomes. A study involving 61 patients indicated that specific MR values could predict whether voriconazole levels would fall below therapeutic thresholds at subsequent visits . This approach allows for more personalized treatment strategies, particularly in complex patient populations.

Clinical Implications

The clinical applications of VNO extend beyond pharmacokinetics and TDM:

- Hepatotoxicity Monitoring : Research has highlighted the relationship between plasma trough concentrations of voriconazole and its N-oxide metabolite concerning hepatotoxicity. Monitoring both compounds can help identify patients at risk for adverse effects .

- Guiding Therapy in Invasive Fungal Infections : Voriconazole is primarily used for treating invasive pulmonary aspergillosis and other serious fungal infections. Understanding the dynamics between voriconazole and VNO can enhance treatment efficacy and safety by ensuring that drug levels remain within therapeutic ranges .

Case Studies

Several case studies have documented the successful application of VNO monitoring in clinical settings:

- Case Study 1 : A patient with invasive aspergillosis exhibited significant interindividual variability in plasma concentrations of voriconazole and VNO. Adjustments based on MR measurements led to improved therapeutic outcomes and reduced side effects .

- Case Study 2 : In another instance, a patient with a known CYP2C19 polymorphism experienced subtherapeutic levels of voriconazole despite standard dosing. By incorporating VNO measurements into TDM, clinicians were able to tailor the dosing regimen effectively, achieving optimal drug levels without toxicity .

Wirkmechanismus

Voriconazole N-Oxide exerts its effects by inhibiting fungal cytochrome P450-dependent 14α-sterol demethylase, a key enzyme in ergosterol biosynthesis. This inhibition disrupts the integrity and function of the fungal cell membrane, leading to the antifungal effects of Voriconazole .

Vergleich Mit ähnlichen Verbindungen

Fluconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetics.

Itraconazole: A triazole antifungal with broader spectrum activity but more complex metabolism.

Posaconazole: Similar to Voriconazole but with a different safety profile and spectrum of activity

Uniqueness: Voriconazole N-Oxide is unique due to its specific metabolic pathway and its role in the pharmacokinetics and potential hepatotoxicity of Voriconazole. Its formation and subsequent metabolism are influenced by genetic polymorphisms in cytochrome P450 enzymes, making it a critical compound for personalized medicine .

Biologische Aktivität

Voriconazole N-Oxide (VNO) is a significant metabolite of the antifungal agent voriconazole, primarily formed through hepatic metabolism. While voriconazole is a potent antifungal agent, VNO's biological activity and pharmacokinetics have garnered considerable attention due to its implications in treatment efficacy and safety.

Metabolism and Pharmacokinetics

Voriconazole undergoes extensive metabolism, with VNO accounting for approximately 72% of all circulating metabolites in plasma. The metabolic pathway predominantly involves cytochrome P450 enzymes, particularly CYP2C19, which plays a crucial role in converting voriconazole to VNO. Notably, interindividual variability in the metabolic ratio of voriconazole to VNO is influenced by genetic polymorphisms in CYP2C19, leading to differences in drug exposure and therapeutic outcomes .

Table 1: Pharmacokinetic Parameters of Voriconazole and this compound

| Parameter | Voriconazole (VCZ) | This compound (VNO) |

|---|---|---|

| C_max (μmol/L) | 0.553 - 18.7 | 0.720 - 14.9 |

| t_max (h) | 8 - 10 | 8 - 10 |

| Trough Concentration (C0) | Variable | Variable |

| Metabolic Ratio (C0/CN) | Variable | Variable |

Biological Activity and Antifungal Efficacy

While VNO exhibits minimal direct antifungal activity compared to voriconazole, it has been shown to inhibit the metabolic activity of CYP3A4 and CYP2C19 in vitro. This inhibition can lead to altered pharmacokinetics of voriconazole itself, potentially affecting its therapeutic efficacy . Studies indicate that while VNO does not possess significant antifungal properties, it may influence the overall pharmacological profile of voriconazole through its effects on enzyme activity.

Phototoxicity and Photocarcinogenicity

Research has highlighted concerns regarding the phototoxicity associated with voriconazole and its metabolites. Specifically, VNO and its UVB photoproducts have been shown to sensitize human keratinocytes to UVA radiation, resulting in increased generation of reactive oxygen species (ROS) and oxidative DNA damage . This mechanism is thought to contribute to the observed photocarcinogenicity linked with prolonged voriconazole therapy.

Table 2: Effects of this compound on Phototoxicity

| Parameter | Effect |

|---|---|

| UVA Sensitization | >3-fold increase relative to controls |

| ROS Generation | Significant increase observed |

| Oxidative DNA Damage | Induced by UVA exposure |

Case Studies and Clinical Implications

A case study involving a patient with voriconazole intoxication highlighted the impact of genetic factors on drug metabolism. The patient exhibited significantly elevated levels of voriconazole due to a poor metabolizer profile for CYP2C19, resulting in adverse effects linked to both voriconazole and its N-oxide metabolite . This underscores the importance of monitoring plasma concentrations of both voriconazole and VNO to optimize dosing regimens.

Another study investigated the influence of inflammation on the metabolism of voriconazole and VNO. It was found that inflammatory markers such as C-reactive protein (CRP) significantly affected the metabolic ratio and trough concentrations, suggesting that systemic inflammation can alter drug metabolism and efficacy .

Eigenschaften

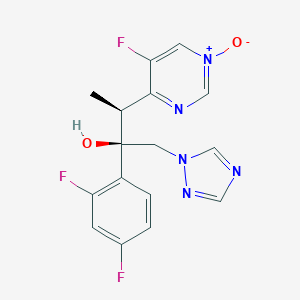

IUPAC Name |

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLFPLUCFPRUHU-MGPLVRAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434719 | |

| Record name | Voriconazole N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618109-05-0 | |

| Record name | Voriconazole N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618109050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voriconazole N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VORICONAZOLE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/684933R4SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.